Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate
Description
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate is a substituted indole derivative featuring a bulky triisopropylsilyl (TIPS) group at the 1-position and an ethyl ester at the 4-position. The TIPS group serves as a protective moiety for the indole nitrogen, enhancing stability during synthetic processes.
Properties
CAS No. |
112447-71-9 |
|---|---|
Molecular Formula |
C20H31NO2Si |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
ethyl 1-tri(propan-2-yl)silylindole-4-carboxylate |
InChI |
InChI=1S/C20H31NO2Si/c1-8-23-20(22)18-10-9-11-19-17(18)12-13-21(19)24(14(2)3,15(4)5)16(6)7/h9-16H,8H2,1-7H3 |
InChI Key |
QOVGGTUBOAZGIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=CC=C1)[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize indole derivatives is through the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents . The tri(propan-2-yl)silyl group can be introduced using tri(propan-2-yl)silyl trifluoromethanesulfonate as a silylating agent .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be facilitated by using strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: The compound could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The tri(propan-2-yl)silyl group may influence the compound’s stability and reactivity, while the ethyl ester can affect its solubility and bioavailability .
Comparison with Similar Compounds
Indole Derivatives with Ester Substituents
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate ()
- Substitution Pattern : Pyrimidine at the 2-position and ethyl ester at the 5-position.
- Functional Groups: Methylamino-pyrimidine (hydrogen-bonding capability) vs. TIPS (steric bulk).
- Molecular Weight : 296.32 g/mol (vs. ~346.09 g/mol for the TIPS-substituted compound, estimated from structural formula).
- Applications : Likely used in kinase inhibitor research due to the pyrimidine motif .
Key Differences :
Indole Derivatives with Heterocyclic Moieties
3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids (–4)
- Substitution Pattern: Thiazolidinone at the 3-position and carboxylic acid at the 2-position.
- Functional Groups: Thiazolidinone (sulfur-containing) vs. TIPS and ester.
- Synthesis : Requires acetic acid and sodium acetate under reflux , contrasting with silylation protocols needed for the TIPS group.
- Applications: Potential antimicrobial or anticancer agents due to thiazolidinone’s bioactivity.
Key Differences :
- Carboxylic acid vs. ester: Impacts solubility (acidic vs. neutral pH preference).
- Thiazolidinone introduces hydrogen-bonding and redox-active sulfur, unlike the inert TIPS group.
Triazole-Pyrazole Hybrids
Ethyl 3-(4-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate ()
Key Differences :
- Hybrid heterocycles vs. single indole core: Alters π-conjugation and binding interactions.
- Triazole’s reactivity contrasts with TIPS’s role in stabilization.
Critical Analysis of Structural Impact
- Steric Effects: The TIPS group in the target compound provides steric protection, reducing undesired side reactions at the indole nitrogen. This contrasts with smaller substituents like methylamino-pyrimidine .
- Synthetic Utility: Silylation requires specialized reagents (e.g., TIPS chloride), whereas thiazolidinone synthesis relies on acetic acid-mediated cyclization .
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